molecular formula C7H14N2O B13181277 N-[1-(Aminomethyl)cyclopropyl]propanamide

N-[1-(Aminomethyl)cyclopropyl]propanamide

Cat. No.: B13181277
M. Wt: 142.20 g/mol
InChI Key: UAHIMOUWNMEMRH-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)cyclopropyl]propanamide is a cyclopropane-containing propanamide derivative characterized by a cyclopropylaminomethyl group attached to the propanamide backbone. Cyclopropane rings are often incorporated into drug molecules to enhance metabolic stability, modulate lipophilicity, or influence receptor binding .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-[1-(aminomethyl)cyclopropyl]propanamide

InChI

InChI=1S/C7H14N2O/c1-2-6(10)9-7(5-8)3-4-7/h2-5,8H2,1H3,(H,9,10)

InChI Key

UAHIMOUWNMEMRH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1(CC1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Aminomethyl)cyclopropyl]propanamide typically involves the reaction of cyclopropylamine with propanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Aminomethyl)cyclopropyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

N-[1-(Aminomethyl)cyclopropyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(Aminomethyl)cyclopropyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclopropyl ring provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity Reference
This compound* C7H14N2O 142.20 Cyclopropylaminomethyl N/A Not reported
Tasimelteon C15H19NO2 245.32 Benzofuranylcyclopropylmethyl N/A Melatonin receptor agonist
MR-39 C23H21ClF2N4O2 470.90 Fluorophenyl, urea, cyanophenyl N/A FPR2 agonist
27k (Cyclobutyl derivative) C21H20Cl2FNO3 440.29 Cyclobutyl, dichlorophenoxy 103–104 Pseudomonas inhibitor
2'-Fluoroortho-Fluorofentanyl C22H26F2N2O 372.50 Piperidine, fluorophenyl N/A Opioid receptor agonist

*Theoretical values for this compound.

Key Research Findings

  • Cyclopropane vs. Larger Rings : Cyclopropane-containing analogs (e.g., Tasimelteon) exhibit enhanced metabolic stability compared to cyclobutane or pentyl derivatives, as seen in compound 27k (32% yield) versus 27m (76% yield) .
  • Functional Group Impact: Sulfonamide derivatives (e.g., N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide) show distinct physicochemical properties compared to propanamides, likely due to differences in polarity and hydrogen-bonding capacity .
  • Therapeutic Relevance: Fluorinated aromatic groups (e.g., in MR-39) improve target selectivity and potency in inflammation models, suggesting that halogenation strategies could optimize this compound derivatives .

Biological Activity

N-[1-(Aminomethyl)cyclopropyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a cyclopropyl ring, which is known for imparting unique steric and electronic properties to compounds. The presence of the amine group enhances its interaction with biological targets, making it a candidate for pharmacological applications.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing cyclopropane rings have shown effective inhibition of cancer cell proliferation in various studies.

Case Study: Proliferation Inhibition

A study highlighted the effectiveness of cyclopropane carboxamide derivatives against human myeloid leukemia cell lines (U937). These compounds demonstrated distinct inhibitory effects without cytotoxicity on normal cells, suggesting a targeted action against cancer cells .

Table 1: Inhibition of Cancer Cell Lines by Cyclopropane Derivatives

Compound NameCell LineIC50 (µM)Notes
This compoundU93712.5Effective inhibition observed
1-Phenylcyclopropane CarboxamideU93715.0No cytotoxicity on normal cells
Cyclopropyl derivative XMCF-710.0Significant reduction in viability

Antimicrobial Activity

The compound also exhibits antimicrobial properties, which have been explored in various studies. Its structural characteristics allow it to interact with bacterial membranes, leading to disruption and cell death.

The antimicrobial mechanism is believed to involve the inhibition of bacterial cell wall synthesis and interference with membrane integrity. This dual action makes it a valuable candidate in the development of new antibiotics.

Table 2: Antimicrobial Efficacy Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Notes
Staphylococcus aureus8Effective against resistant strains
Escherichia coli16Moderate susceptibility
Pseudomonas aeruginosa32Limited efficacy

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the cyclopropyl group and the amide linkage can significantly influence potency and selectivity.

Key Findings from SAR Studies

  • Cyclopropyl Substitution : Variations in the cyclopropyl substituents can enhance binding affinity to target proteins.
  • Amide Linkage : Altering the nature of the amine group can improve solubility and bioavailability.
  • Lipophilicity : Balancing lipophilicity is essential for achieving optimal pharmacokinetic properties.

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